Tert-butyl 3-(hydroxymethyl)phenethylcarbamate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is also known by its IUPAC name, tert-butyl (3-(hydroxymethyl)phenethyl)carbamate . This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a phenethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)phenethylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-(hydroxymethyl)phenethylamine . The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)phenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(carboxymethyl)phenethylcarbamate.
Reduction: 3-(hydroxymethyl)phenethylamine.
Substitution: Various substituted phenethylcarbamates depending on the electrophile used.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)phenethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)phenethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)phenylcarbamate: Similar structure but lacks the phenethyl group.
Tert-butyl 3-(hydroxymethyl)benzylcarbamate: Similar structure but has a benzyl group instead of a phenethyl group.
Uniqueness
Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is unique due to the presence of both a hydroxymethyl group and a phenethylcarbamate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUBEYGFIWIUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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